2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-8-13-14-7-10(12-11(14)15-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMSBSZXHFWUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Mechanisms for 2 Methyl 6 Phenylimidazo 2,1 B 1 2 3 Thiadiazole and Its Analogues
Strategies for Imidazo[2,1-b]researchgate.netnih.govsbq.org.brthiadiazole Ring Formation
Condensation Reactions of 2-Amino-5-(un)substituted-researchgate.netnih.govsbq.org.brthiadiazoles with α-Haloketones
The most common and direct route for synthesizing the imidazo[2,1-b] researchgate.netnih.govsbq.org.brthiadiazole core, including 2-methyl-6-phenylimidazo[2,1-b] researchgate.netnih.govsbq.org.brthiadiazole, is the Hantzsch-type condensation reaction between a 2-amino-5-substituted-1,3,4-thiadiazole and an α-haloketone. nih.govresearchgate.netirjmets.comnih.gov For the target compound, the specific reactants are 2-amino-5-methyl-1,3,4-thiadiazole (B108200) and a phenacyl halide, such as 2-bromoacetophenone.
The reaction mechanism proceeds through initial N-alkylation of the endocyclic nitrogen atom (N-3) of the thiadiazole ring by the α-haloketone. nih.gov This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon of the ketone moiety, leading to a dehydrative ring closure to form the fused imidazole (B134444) ring. nih.gov This sequence results in the formation of the 2,6-disubstituted imidazo[2,1-b] researchgate.netnih.govsbq.org.brthiadiazole system. irjmets.com
Role of Different Solvents and Reaction Conditions
The choice of solvent and reaction conditions, such as temperature and duration, significantly influences the efficiency of the condensation reaction. researchgate.net Ethanol (B145695) and dimethylformamide (DMF) are the most frequently employed solvents. researchgate.net
Ethanol: Absolute or anhydrous ethanol is the most widely used solvent for this condensation, typically under reflux conditions. researchgate.netnih.gov Reaction times can vary considerably, ranging from a few hours to 24 hours or more, depending on the specific substrates. researchgate.netnih.govresearchgate.net For instance, many 2-alkyl/aryl-6-arylimidazo[2,1-b] researchgate.netnih.govsbq.org.brthiadiazoles have been synthesized by refluxing the reactants in ethanol for 4 to 6 hours. researchgate.net In other reported syntheses, the reflux time was extended to 12 hours. irjmets.comresearchgate.net
Dimethylformamide (DMF): DMF, sometimes used in conjunction with ethanol, can accelerate the reaction. researchgate.net Syntheses of some analogues have been achieved by refluxing in DMF for shorter periods, such as 30 minutes to 5 hours. researchgate.net A mixture of ethanol and DMF (e.g., a 3:2 ratio) has been reported to produce 2-aryl-6-phenylimidazo[2,1-b] researchgate.netnih.govsbq.org.brthiadiazoles in high yields (75%) after refluxing for just 3 hours. researchgate.net
The following table summarizes typical reaction conditions reported for the synthesis of imidazo[2,1-b] researchgate.netnih.govsbq.org.brthiadiazole derivatives.
| Reactants | Solvent(s) | Reaction Time | Conditions | Reference |
| 2-Amino-5-substituted- researchgate.netnih.govsbq.org.brthiadiazoles + α-Haloketones | Ethanol | 4-6 h | Reflux | researchgate.net |
| 2-Amino-1,3,4-thiadiazole (B1665364) + Phenacyl Bromides | Ethanol | 12 h | Reflux | researchgate.net |
| 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amine + 2-Bromoethanone | Anhydrous Ethanol | 24 h | Reflux | nih.gov |
| 2-Amino-5-aryl- researchgate.netnih.govsbq.org.brthiadiazoles + Phenacyl Bromide | Ethanol/DMF (3:2) | 3 h | Reflux | researchgate.net |
| 2-Amino-5-methyl- researchgate.netnih.govsbq.org.brthiadiazole + 2-Bromoacetyl-5-nitrothiophene | DMF | 30 min | Reflux | researchgate.net |
Formation of Intermediate Hydrobromide Salts and Neutralization Procedures
When α-bromoketones are used in the condensation reaction, the initial product is often an intermediate hydrobromide salt of the imidazo[2,1-b] researchgate.netnih.govsbq.org.brthiadiazole. nih.govresearchgate.net This salt typically precipitates from the reaction mixture, especially upon cooling, and can be isolated by filtration. nih.govresearchgate.net
To obtain the final neutral product (the free base), a neutralization step is required. This is commonly achieved by treating the isolated hydrobromide salt with a mild base. irjmets.comresearchgate.net Common neutralization procedures include:
Washing the salt with a cold, aqueous solution of sodium carbonate. researchgate.net
Treating the hydrobromide intermediate with a saturated aqueous solution of sodium bicarbonate (NaHCO3). irjmets.com
Using other bases such as sodium hydroxide. researchgate.net
The resulting free base is then typically filtered, washed with water, and dried. researchgate.net
Cyclization Reactions Involving Thiosemicarbazide (B42300) Derivatives
The precursor for the aforementioned condensation, 2-amino-5-methyl-1,3,4-thiadiazole, is itself synthesized through a cyclization reaction involving a thiosemicarbazide derivative. sbq.org.brirjmets.com This is a foundational method for forming the 2-amino-1,3,4-thiadiazole ring. sbq.org.br
The general approach involves the reaction of thiosemicarbazide with a suitable carboxylic acid (in this case, acetic acid or a derivative) in the presence of a dehydrating agent or acid catalyst. irjmets.comlupinepublishers.com The mechanism begins with a nucleophilic attack from the thiosemicarbazide onto the carbonyl carbon of the carboxylic acid, followed by a series of steps involving dehydration and cyclization to yield the aromatic 2-amino-1,3,4-thiadiazole ring. sbq.org.br
Common reagents used to facilitate this cyclization include:
Concentrated sulfuric acid irjmets.comlupinepublishers.com
Phosphorus oxychloride (POCl3) sbq.org.br
Polyphosphoric acid (PPA) sbq.org.br
Polyphosphate ester (PPE), which serves as a less toxic alternative mdpi.com
For example, 5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-amine has been synthesized by reacting 4-methoxyphenyl (B3050149) acetic acid with thiosemicarbazide in the presence of sulfuric acid. irjmets.com
Alternative Synthetic Pathways
While the condensation of 2-amino-1,3,4-thiadiazoles is the predominant route, alternative pathways to the imidazo[2,1-b] researchgate.netnih.govsbq.org.brthiadiazole core exist. One such method starts from a substituted imidazole precursor. Specifically, the fused ring system can be constructed from 1-amino-2-(methyl)thio-4-substituted-imidazoles. researchgate.net This pathway involves building the thiadiazole ring onto an existing imidazole core, representing a reverse strategy to the more common approach.
Regioselectivity and Stereochemistry in the Synthesis of 2-methyl-6-phenylimidazo[2,1-b]researchgate.netnih.govsbq.org.brthiadiazole
The synthesis of 2-methyl-6-phenylimidazo[2,1-b] researchgate.netnih.govsbq.org.brthiadiazole via the condensation of 2-amino-5-methyl-1,3,4-thiadiazole with a phenacyl halide is a highly regioselective process. The 2-amino-1,3,4-thiadiazole molecule possesses multiple nucleophilic sites, including the two endocyclic nitrogen atoms and the exocyclic amino group. However, the initial alkylation by the α-haloketone occurs preferentially at the N-3 position of the thiadiazole ring. This is followed by intramolecular cyclization with the exocyclic amino group to form the imidazole ring, leading exclusively to the linear imidazo[2,1-b] researchgate.netnih.govsbq.org.brthiadiazole fused system. researchgate.net The formation of other potential regioisomers is not observed under these reaction conditions. Subsequent electrophilic substitution reactions on the synthesized imidazo[2,1-b] researchgate.netnih.govsbq.org.brthiadiazole ring are also regioselective, typically occurring at the C-5 position. nih.gov
Regarding stereochemistry, the core structure of 2-methyl-6-phenylimidazo[2,1-b] researchgate.netnih.govsbq.org.brthiadiazole is planar and achiral. Therefore, the synthesis does not generate stereoisomers, and no considerations of stereocontrol are necessary unless chiral substituents are present on either of the starting materials or introduced in subsequent steps.
Green Chemistry Approaches in Imidazo[2,1-b]irjmets.comnanobioletters.comresearchgate.netthiadiazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including the imidazo[2,1-b] irjmets.comnanobioletters.comresearchgate.netthiadiazole scaffold, to minimize environmental impact and enhance efficiency. nanobioletters.commdpi.com Traditional synthesis methods often involve long reaction times and the use of hazardous solvents. In contrast, modern green approaches such as microwave irradiation and ultrasonication offer significant advantages. nanobioletters.com
These green chemistry techniques serve as enabling technologies that can accelerate the process of drug design and discovery. nanobioletters.com For instance, the synthesis of thiadiazole derivatives, a core component of the target molecule, has been successfully achieved with good yields, ranging from 75-90%, using microwave and ultrasound methods. nanobioletters.com These approaches are noted for being eco-friendly, non-hazardous, reproducible, and economical. nanobioletters.com
Key features of these green synthetic methodologies include significantly shorter reaction times and simpler work-up procedures compared to conventional heating methods. nanobioletters.commdpi.com The use of environmentally benign solvents, or even solvent-free conditions, further underscores the sustainable nature of these techniques. mdpi.com
Table 1: Comparison of Conventional and Green Synthetic Methods for Thiadiazole Derivatives
| Feature | Conventional Method (Reflux) | Green Method (Microwave/Ultrasound) |
|---|---|---|
| Reaction Time | Often several hours (e.g., 12 hours) researchgate.net | Significantly shorter (e.g., a few minutes) nanobioletters.com |
| Energy Consumption | High, due to prolonged heating | Lower, due to shorter reaction times |
| Solvent Use | Often requires large volumes of organic solvents | Minimal or no solvent required |
| Yield | Variable, can be moderate | Generally good to excellent (75-90%) nanobioletters.com |
| Work-up | Can be complex | Often simpler and faster mdpi.com |
Synthetic Challenges and Optimization Strategies for Enhanced Yields
One of the common starting points for the imidazo[2,1-b] irjmets.comnanobioletters.comresearchgate.netthiadiazole ring system is the reaction between a 2-amino-1,3,4-thiadiazole derivative and an α-haloketone, such as a phenacyl bromide. researchgate.netnih.gov A challenge in this step is the potential for side reactions and the need to neutralize the hydrobromide salt intermediate, which adds steps to the procedure. researchgate.net
Optimization strategies are therefore crucial for improving the efficiency and yield of these syntheses. A key strategy is the adoption of the green chemistry techniques discussed previously. Microwave-assisted and ultrasound-assisted syntheses have been shown to not only reduce reaction times but also improve yields of thiadiazole derivatives. nanobioletters.com
Furthermore, specific chemical strategies can be employed for certain transformations to boost yields. For example, in reactions involving electrophilic substitution on the imidazo[2,1-b] irjmets.comnanobioletters.comresearchgate.netthiadiazole core, the choice of reagent and conditions is critical. The Vilsmeier-Haack reaction, which uses dimethylformamide and phosphorus oxychloride to introduce a formyl group, has been reported to provide excellent yields for this type of transformation. nih.gov This highlights how selecting the appropriate named reaction and optimizing its conditions can be a powerful tool for enhancing synthetic outcomes.
Table 2: Synthetic Challenges and Corresponding Optimization Strategies
| Synthetic Challenge | Description | Optimization Strategy |
|---|---|---|
| Long Reaction Times | Conventional reflux methods can require many hours to reach completion, increasing energy costs and potential for side reactions. researchgate.net | Employ microwave irradiation or ultrasonication to drastically reduce reaction times. nanobioletters.com |
| Use of Hazardous Reagents | Reagents like phosphorus oxychloride are commonly used but pose safety and environmental risks. nanobioletters.comnih.gov | Explore greener catalysts and solvent systems. mdpi.com |
| Intermediate Purification | The need to isolate and purify intermediates, such as hydrobromide salts, can lower the overall yield. researchgate.net | Develop one-pot synthesis protocols where multiple steps are performed in the same reaction vessel. |
| Low to Moderate Yields | Some conventional synthetic routes result in suboptimal yields of the final product. researchgate.net | Utilize optimized procedures like the Vilsmeier-Haack reaction for specific substitutions to achieve higher yields. nih.gov |
Derivatization and Structure Activity Relationship Sar Studies of 2 Methyl 6 Phenylimidazo 2,1 B 1 2 3 Thiadiazole Derivatives
Chemical Modifications at the 2-Position of the Imidazo[2,1-b]lupinepublishers.comresearchgate.nettandfonline.comthiadiazole Scaffold
The 2-position of the imidazo[2,1-b] lupinepublishers.comresearchgate.nettandfonline.comthiadiazole nucleus has been a primary target for chemical modification to explore and optimize biological activity.
Introduction of Alkyl, Aryl, and Heteroaryl Substituents
The introduction of various alkyl, aryl, and heteroaryl groups at the 2-position has been shown to significantly impact the biological profile of the imidazo[2,1-b] lupinepublishers.comresearchgate.nettandfonline.comthiadiazole scaffold. Studies have demonstrated that even simple alkyl groups can confer notable activity. For instance, derivatives bearing substituents like ethyl and isobutyl have been synthesized and evaluated. nih.govresearchgate.net The synthesis of 2-alkyl/(hetero)aryl-6-aryl imidazo[2,1-b] lupinepublishers.comresearchgate.nettandfonline.comthiadiazoles has yielded compounds with antibacterial and antifungal properties. heteroletters.org
Furthermore, SAR studies on a series of 2,6-disubstituted imidazo[2,1-b] lupinepublishers.comresearchgate.nettandfonline.comthiadiazoles revealed that aryl groups at this position are crucial. For example, a derivative with a p-tolyl (4-methylphenyl) group at the 2-position, specifically 2-[2-methyl-6-(4-methyl phenyl) imidazo[2,1-b] lupinepublishers.comresearchgate.nettandfonline.comthiadiazol-5-yl]-1H-benzimidazole, was identified as having potent anti-tuberculosis activity. nih.gov This highlights the favorable influence of substituted aryl moieties in enhancing specific biological activities.
| Compound Name | Substituent at 2-Position | Observed Biological Activity | Reference |
|---|---|---|---|
| 2-Alkyl/(hetero)aryl-6-aryl imidazo[2,1-b] lupinepublishers.comresearchgate.nettandfonline.comthiadiazoles | Alkyl/Heteroaryl | Antibacterial and antifungal | heteroletters.org |
| 2-[2-methyl-6-(4-methyl phenyl) imidazo[2,1-b] lupinepublishers.comresearchgate.nettandfonline.comthiadiazol-5-yl]-1H-benzimidazole | p-tolyl (via linkage) | Potent anti-tuberculosis activity | nih.gov |
| 2-Isobutyl-6-(4-methoxyphenyl)imidazo[2,1-b] lupinepublishers.comresearchgate.nettandfonline.comthiadiazole | Isobutyl | Synthesized for structural and pharmacological studies | nih.gov |
| 2-Ethyl-6-(4-methoxyphenyl)imidazo[2,1-b] lupinepublishers.comresearchgate.nettandfonline.comthiadiazole-5-carbaldehyde | Ethyl | Intermediate with pharmacological prospects | researchgate.net |
Functionalization with Indole (B1671886) Moieties
A significant advancement in the derivatization of this scaffold involves the introduction of indole moieties at the 2-position. This has led to the development of a novel series of 3-(6-phenylimidazo[2,1-b] lupinepublishers.comresearchgate.nettandfonline.comthiadiazol-2-yl)-1H-indole derivatives, which have been synthesized and evaluated for their cytotoxic activity against pancreatic ductal adenocarcinoma (PDAC) cells. nih.gov
Within this series, specific compounds have demonstrated noteworthy in vitro antiproliferative activity. For example, compounds designated as 9c and 9l showed relevant activity across multiple PDAC cell lines (SUIT-2, Capan-1, and Panc-1), with half-maximal inhibitory concentration (IC50) values ranging from 5.11 to 10.8 µM. Other derivatives, such as 9e and 9n , were found to be active in at least one of the tested cell lines. nih.gov These findings underscore the potential of hybrid molecules that combine the imidazo[2,1-b] lupinepublishers.comresearchgate.nettandfonline.comthiadiazole core with the indole system to create potent anticancer agents. nih.gov
| Compound ID | Substituent at 2-Position | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 9c | 5-Methoxy-1-methyl-1H-indol-3-yl | SUIT-2 | 5.11 - 10.8 | nih.gov |
| Capan-1 | 5.11 - 10.8 | |||
| Panc-1 | 5.11 - 10.8 | |||
| 9l | 5-Fluoro-1H-indol-3-yl | SUIT-2 | 5.11 - 10.8 | nih.gov |
| Capan-1 | 5.11 - 10.8 | |||
| Panc-1 | 5.11 - 10.8 | |||
| 9e | 5-Bromo-1H-indol-3-yl | Active in at least one cell line | Not specified | nih.gov |
| 9n | 5-Bromo-3-[6-(4-bromophenyl)imidazo[2,1-b] lupinepublishers.comresearchgate.nettandfonline.comthiadiazol-2-yl]-1H-indole | Active in at least one cell line | Not specified | nih.gov |
Incorporating Naphthalene (B1677914) and Other Aromatic/Heteroaromatic Systems
Expanding the structural diversity at the 2-position, researchers have incorporated other complex aromatic and heteroaromatic systems. A notable example is the synthesis of 2-(6-phenylimidazo[2,1-b] lupinepublishers.comresearchgate.nettandfonline.comthiadiazol-2-yl)benzo[d]thiazole derivatives. semanticscholar.org These compounds were designed as potential EGFR targeting anticancer agents. The fusion of the benzothiazole (B30560) moiety to the imidazothiadiazole core represents a strategic approach to developing novel scaffolds for targeted cancer therapy. While specific research on naphthalene substitution at this position is less detailed in the available literature, the success with benzothiazole suggests that bulky aromatic and heteroaromatic systems can be successfully incorporated to modulate biological activity. semanticscholar.org
Substituent Effects at the 6-Position (Phenyl Ring) on Molecular Activity
Modifications to the 6-phenyl ring are critical in tuning the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets.
Influence of Halogenation (e.g., Bromo, Chloro, Fluoro) on SAR
The introduction of halogen atoms onto the 6-phenyl ring has proven to be a highly effective strategy for enhancing biological activity. Studies have shown that substitutions with chloro and bromo groups at the para-position of the phenyl ring are particularly important for maintaining anticancer activity. semanticscholar.org
| Compound ID | Substituent at 6-Position | Observed Biological Activity | Reference |
|---|---|---|---|
| Vb | 4-chlorophenyl | Potent anticancer activity (MCF-7, A549) | semanticscholar.org |
| Vd | 4-bromophenyl | Potent anticancer activity (MCF-7, A549) | semanticscholar.org |
| - | p-chlorophenyl | Enhanced anti-tuberculosis activity | nih.gov |
| - | Halo group (general) | Significant effect on antibacterial activity | heteroletters.org |
Impact of Methyl, Methoxy (B1213986), and Nitro Groups on SAR
The introduction of electron-donating groups like methyl and methoxy, as well as the strongly electron-withdrawing nitro group, has also been systematically investigated. A p-substituted phenyl group, such as p-tolyl (p-methylphenyl), was found to enhance anti-tuberculosis activity, suggesting that modest electron-donating groups can be beneficial. nih.gov
The methoxy group, particularly at the para-position, has been associated with significant activity. cbijournal.com For instance, 2-Cyclopropyl-6-(4-methoxyphenyl)-5-phenylimidazo[2,1-b] lupinepublishers.comresearchgate.nettandfonline.comthiadiazole (5a ) was identified as the most active candidate in a series screened for anticancer activity, with selectivity toward leukemic cancer cell lines. ijpsr.com Conversely, the powerful electron-withdrawing nitro group has also been shown to be crucial for activity. The compound 2-(6-(4-nitrophenyl)imidazo[2,1-b] lupinepublishers.comresearchgate.nettandfonline.comthiadiazol-2-yl)benzo[d]thiazole (Vh ) demonstrated potent anticancer effects. semanticscholar.org Furthermore, other studies have indicated that a nitro substitution at the 4th position of the 6-phenyl ring results in significant antitubercular activity. cbijournal.com This demonstrates that the electronic properties of the substituent on the 6-phenyl ring can be tailored to target different diseases effectively.
| Compound ID | Substituent at 6-Position | Observed Biological Activity | Reference |
|---|---|---|---|
| - | p-tolyl (4-methylphenyl) | Enhanced anti-tuberculosis activity | nih.gov |
| 5a | 4-methoxyphenyl (B3050149) | Potent anticancer activity (leukemia) | ijpsr.com |
| Vh | 4-nitrophenyl | Potent anticancer activity | semanticscholar.org |
| - | 4-nitrophenyl | Significant anti-tuberculosis activity | cbijournal.com |
| - | Methoxy group (general) | Significant effect on antibacterial activity | heteroletters.org |
Substitution Pattern (e.g., para-substituted phenyl groups) and its Correlation with Activity
The nature and position of substituents on the phenyl ring at the 6-position of the imidazo[2,1-b] irjmets.comijndd.innih.govthiadiazole core play a crucial role in modulating biological activity. Studies have shown that para-substitution on this phenyl ring can significantly influence the potency of the compounds.
For instance, in a series of antitubercular agents, the presence of a p-substituted phenyl group, such as p-tolyl or p-chlorophenyl, in the imidazo[2,1-b] irjmets.comijndd.innih.govthiadiazole ring was found to enhance anti-tuberculosis activity. nih.gov Conversely, the introduction of a nitro group in the benzimidazole (B57391) ring of related derivatives led to a reduction in activity. nih.gov
Computational studies, including electronic structure calculations and molecular docking simulations, have provided further insights into these SAR trends. nih.gov These studies suggest that the hydrophobic nature of the aryl ring at the 6-position, particularly with no electron-withdrawing substituents at the para position, enhances antimicrobial activity. nih.gov In contrast, electron-donating substituents on a second aryl ring within the molecule can be detrimental to activity. nih.gov
Modifications and Functionalization at the 5-Position
The 5-position of the imidazo[2,1-b] irjmets.comijndd.innih.govthiadiazole nucleus is a key site for electrophilic substitution reactions, making it a prime target for introducing diverse functional groups to modulate biological activity. nih.gov
Introduction of Carboxaldehyde and Hydrazone Derivatives
The introduction of a formyl (carboxaldehyde) group at the 5-position has been shown to be a valuable strategy for enhancing the biological profile of imidazo[2,1-b] irjmets.comijndd.innih.govthiadiazole derivatives. For example, molecules with a benzyl (B1604629) group at the 2-position exhibited increased antiproliferative activity upon the introduction of a formyl group at the 5-position. nih.gov Specifically, the compound 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b] irjmets.comijndd.innih.govthiadiazole was identified as a potent cytotoxic agent. nih.gov
Further derivatization of the 5-carboxaldehyde group can lead to the formation of hydrazones, which are also of interest in medicinal chemistry.
Attachment of Benzimidazole Moieties
A series of novel 2-(imidazo[2,1-b] irjmets.comijndd.innih.govthiadiazol-5-yl)-1H-benzimidazole derivatives have been synthesized and evaluated for their biological activities. nih.gov In this molecular design, the benzimidazole ring is attached at the 5-position of the imidazo[2,1-b] irjmets.comijndd.innih.govthiadiazole core. nih.gov
SAR studies of these hybrid molecules revealed that certain substitutions significantly impact their antitubercular potency. nih.gov Specifically, compounds featuring a p-tolyl or p-chlorophenyl group on the imidazo[2,1-b] irjmets.comijndd.innih.govthiadiazole ring, and/or a chloro group on the benzimidazole ring, demonstrated enhanced activity against Mycobacterium tuberculosis. nih.gov Conversely, a nitro group on the benzimidazole ring was found to diminish the antitubercular effect. nih.gov
Addition of Mannich Bases and 1,3-thiazolidin-4-one
The Mannich reaction is a well-established method for introducing aminomethyl groups into various scaffolds. ijraset.com In the context of imidazo[2,1-b] irjmets.comijndd.innih.govthiadiazoles, this reaction has been employed to synthesize Mannich bases by reacting the core structure with formaldehyde (B43269) and a secondary amine. ijraset.com This approach allows for the introduction of diverse cyclic amines, such as pyrrolidine, piperidine, and morpholine, at the 5-position. ijraset.com
The synthesis of these Mannich bases has been confirmed through various spectroscopic techniques. ijraset.com These derivatives have been investigated for their potential biological activities, including antitubercular properties. ijndd.in
Furthermore, the 1,3-thiazolidin-4-one ring system, another important pharmacophore, has been incorporated into molecules containing the imidazo[2,1-b] irjmets.comijndd.innih.govthiadiazole scaffold.
Multi-substituted Imidazo[2,1-b]irjmets.comijndd.innih.govthiadiazole Derivatives
The synthesis of multi-substituted imidazo[2,1-b] irjmets.comijndd.innih.govthiadiazole derivatives allows for a more comprehensive exploration of the chemical space and the fine-tuning of biological activities. Both 2,6-disubstituted and 2,5,6-trisubstituted derivatives have shown interesting antiproliferative properties. nih.gov
One study focused on a series of 2,5,6-substituted imidazo[2,1-b] irjmets.comijndd.innih.govthiadiazole derivatives. nih.gov The introduction of a formyl group at the 5-position of molecules already bearing a benzyl group at the 2-position led to an increase in antiproliferative activity. nih.gov
Another area of investigation involves the synthesis of new 1,3,4-thiadiazole (B1197879), imidazo[2,1-b]1,3,4-thiadiazole, and thiadiazole[3,2-a]pyrimidine derivatives of benzimidazole. nih.gov
Rational Design Principles for Novel Analogues
The rational design of novel analogues of 2-methyl-6-phenylimidazo[2,1-b] irjmets.comijndd.innih.govthiadiazole is guided by an understanding of the structure-activity relationships and the application of computational tools. nih.gov
Key principles that have emerged from various studies include:
Targeting Specific Positions: The 2, 5, and 6-positions of the imidazo[2,1-b] irjmets.comijndd.innih.govthiadiazole core are key sites for modification to influence biological activity. irjmets.com
Harnessing Hydrophobicity: The hydrophobic character of substituents, particularly on the aryl ring at the 6-position, can be critical for enhancing activity. nih.gov
Leveraging Electronic Effects: The electronic properties of substituents, such as electron-withdrawing or electron-donating groups, can significantly modulate the biological profile of the derivatives. nih.gov
Computational Modeling: Molecular docking and electronic structure calculations are valuable tools for predicting the binding interactions of novel analogues with their biological targets and for understanding the electronic factors that contribute to their activity. nih.gov
By applying these principles, researchers can design and synthesize new imidazo[2,1-b] irjmets.comijndd.innih.govthiadiazole derivatives with improved potency and selectivity for various therapeutic targets.
Computational Chemistry and Molecular Modeling of 2 Methyl 6 Phenylimidazo 2,1 B 1 2 3 Thiadiazole
Quantum Mechanical Calculations and Density Functional Theory (DFT)
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying complex heterocyclic systems.
The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. For the imidazo[2,1-b] researchgate.netresearchgate.netneliti.comthiadiazole scaffold, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state. These theoretical calculations have been corroborated by X-ray crystallography studies on similar derivatives, such as 2-isobutyl-6-phenylimidazo[2,1-b] researchgate.netresearchgate.netneliti.comthiadiazole. nih.gov These studies reveal that the fused imidazo[2,1-b] researchgate.netresearchgate.netneliti.comthiadiazole ring system is nearly planar. nih.gov The phenyl group at the 6-position is typically twisted out of the plane of the fused ring system, with a dihedral angle that can be precisely calculated. nih.gov The optimization process provides a foundational structure for all subsequent computational analyses, including orbital analysis and molecular docking.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. frontiersin.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgscilit.com The HOMO acts as an electron donor, representing the nucleophilic nature of the molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. frontiersin.org
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). scilit.com This gap is a significant descriptor of molecular stability; a larger gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scilit.com Conversely, a smaller gap suggests the molecule is more reactive. scilit.com DFT calculations are employed to compute the energies of these orbitals and the resulting energy gap, which helps in predicting how 2-methyl-6-phenylimidazo[2,1-b] researchgate.netresearchgate.netneliti.comthiadiazole might participate in chemical reactions and interact with biological targets. nih.gov
Molecular Docking Studies and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand the structural basis of ligand-protein interactions and to screen virtual libraries of compounds for potential biological activity.
Docking algorithms calculate a score that estimates the binding affinity between the ligand and the protein. This score is based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. For the imidazo[2,1-b] researchgate.netresearchgate.netneliti.comthiadiazole scaffold, docking studies have been performed against various enzymes to predict their inhibitory potential. The results are often presented as docking scores or binding energies, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. For instance, studies on various derivatives have shown significant binding affinities for several protein targets. researchgate.netneliti.com Hydrogen bond energy is another critical parameter, quantifying the strength of these specific interactions which are vital for stabilizing the ligand in the protein's active site.
| Derivative Class | Target Protein | Binding Affinity / Dock Score (kcal/mol) | Reference |
|---|---|---|---|
| N-(5-morpholino-2-arylimidazo[2,1-b] researchgate.netresearchgate.netneliti.comthiadiazol-6-yl)carboxamides | Fer Kinase | -8.4 to -8.8 | neliti.com |
| Imidazo[2,1-b]thiazole-linked thiadiazoles | Glypican-3 (GPC-3) | -6.90 to -10.30 | researchgate.net |
| Thiadiazole derivatives | HsaA monooxygenase | -8.9 to -9.4 | |
| 2,6-diaryl-imidazo[2,1-b] researchgate.netresearchgate.netneliti.comthiadiazole derivatives | COX-2 | -9.88 |
Molecular docking has been instrumental in identifying a wide range of potential biological targets for imidazo[2,1-b] researchgate.netresearchgate.netneliti.comthiadiazole derivatives. These studies help to elucidate the mechanism of action and guide further experimental validation.
COX-1/COX-2 : As key enzymes in the inflammatory pathway, cyclooxygenases are important targets. Docking studies have shown that imidazo[2,1-b] researchgate.netresearchgate.netneliti.comthiadiazole derivatives can fit into the active site of COX enzymes, with some compounds showing preferential binding to the COX-2 isoform, suggesting potential as selective anti-inflammatory agents.
Pantothenate synthetase and Glycylpeptide N-tetradecanoyl transferase : These enzymes are validated targets for developing anti-tubercular and anti-fungal agents. Derivatives of the imidazo[2,1-b] researchgate.netresearchgate.netneliti.comthiadiazole nucleus have demonstrated high binding affinity for these proteins in docking simulations, indicating their potential in treating infectious diseases. researchgate.net
Fer/FerT Kinase : These non-receptor tyrosine kinases are implicated in cancer. Computational studies have identified N-(5-morpholino-2-arylimidazo[2,1-b] researchgate.netresearchgate.netneliti.comthiadiazol-6-yl)carboxamides as potential inhibitors, forming stable complexes within the kinase's active site through hydrogen bonds and hydrophobic interactions. neliti.com
EGFR/HER-2 : The Epidermal Growth Factor Receptor is a well-known target in oncology. Benzothiazole-based imidazo[2,1-b] researchgate.netresearchgate.netneliti.comthiadiazole scaffolds have been docked against the EGFR receptor, with some compounds showing higher binding scores than the reference drug erlotinib, suggesting their potential as anticancer agents.
CDK1 : Cyclin-dependent kinase 1 is a key regulator of the cell cycle, and its inhibition is a strategy in cancer therapy. While specific docking studies of 2-methyl-6-phenylimidazo[2,1-b] researchgate.netresearchgate.netneliti.comthiadiazole against CDK1 are not extensively documented, the general binding pocket of CDK1 is known to involve hydrogen bonds with residues like Leu83 and hydrophobic interactions with residues such as Ile10, Val18, and Phe80.
| Target Protein | Therapeutic Area | Key Interacting Residues | Reference |
|---|---|---|---|
| COX-2 | Anti-inflammatory | Arg120, Tyr355, Ser530 | |
| Fer Kinase | Anticancer | Asn573, Lys591, Asp684, Arg688, Asp702 | neliti.com |
| EGFR | Anticancer | Cys797 | neliti.com |
| Pantothenate synthetase | Anti-tubercular | Not specified | researchgate.net |
| CDK1 | Anticancer | Ile10, Val18, Phe80, Leu83 |
While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time, simulating a physiological environment. MD simulations are used to assess the stability of the docked complex. Key parameters analyzed include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
The RMSD of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and remains intact, confirming the stability of the binding mode predicted by docking. The RMSF is calculated for individual amino acid residues to identify flexible and rigid regions of the protein upon ligand binding. These simulations provide a more realistic and detailed understanding of the interactions, confirming that the ligand remains stably bound in the active site and revealing how the protein structure might adapt to accommodate the ligand.
Molecular Dynamics (MD) Simulation Studies
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their interactions with biological macromolecules over time. For the imidazo[2,1-b] nih.govnih.govthiadiazole scaffold, MD simulations have been instrumental in elucidating the binding modes and stability of its derivatives within the active sites of various protein targets.
While specific MD simulation studies focusing exclusively on 2-methyl-6-phenylimidazo[2,1-b] nih.govnih.govthiadiazole are not extensively documented in the literature, research on analogous derivatives provides significant insights. These studies typically involve placing the ligand into the binding pocket of a target protein and simulating their movements over a period of nanoseconds. The resulting trajectories are analyzed to assess the stability of the ligand-protein complex, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and calculate binding free energies.
For instance, MD simulations performed on substituted imidazo[2,1-b] nih.govnih.govthiadiazole derivatives have been used to validate docking poses and to understand the dynamic nature of the interactions that contribute to their biological activity. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics analyzed in these simulations to determine the stability of the complex and the flexibility of individual residues, respectively. nih.gov Such studies have demonstrated that derivatives of this scaffold can form stable complexes with their target enzymes. nih.gov
In Silico Prediction of Molecular Properties (e.g., ADME analysis, toxicity profiles)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity profiles, is a critical step in the early stages of drug discovery. These predictions help in identifying compounds with favorable pharmacokinetic profiles and minimizing the risk of late-stage failures. Various computational models are employed to estimate these properties for novel compounds, including derivatives of the imidazo[2,1-b] nih.govnih.govthiadiazole core.
Studies on this class of compounds have shown that they generally exhibit drug-like characteristics. researchgate.net For 2-methyl-6-phenylimidazo[2,1-b] nih.govnih.govthiadiazole, while specific experimental data is limited, its properties can be predicted using computational tools based on its structure. These predictions are often guided by established principles such as Lipinski's rule of five, which helps in assessing the oral bioavailability of a compound. The predicted ADMET properties for a range of imidazo[2,1-b] nih.govnih.govthiadiazole derivatives suggest good oral bioavailability. nih.gov
Table 1: Predicted Physicochemical and ADME Properties of 2-methyl-6-phenylimidazo[2,1-b] nih.govnih.govthiadiazole and Related Derivatives
| Property | Predicted Value/Range for Derivatives | Significance |
| Molecular Weight | < 500 g/mol | Compliance with Lipinski's rule of five |
| LogP (Lipophilicity) | 2.0 - 4.0 | Influences absorption and distribution |
| Hydrogen Bond Donors | 0 - 1 | Affects solubility and membrane permeability |
| Hydrogen Bond Acceptors | 3 - 5 | Affects solubility and membrane permeability |
| Polar Surface Area | < 90 Ų | Correlates with membrane permeability |
| Blood-Brain Barrier Permeability | Variable | Indicates potential for CNS activity |
| Human Intestinal Absorption | High | Suggests good oral bioavailability |
| P-glycoprotein Substrate | Predicted as non-substrate | Lower likelihood of efflux from cells |
Note: The values presented in this table are generalized from studies on various imidazo[2,1-b] nih.govnih.govthiadiazole derivatives and serve as an estimation for the specific compound.
Correlation between In Silico and In Vitro/In Vivo Research Findings
A crucial aspect of computational chemistry is the validation of in silico predictions through experimental in vitro and in vivo studies. For the imidazo[2,1-b] nih.govnih.govthiadiazole class of compounds, a strong correlation between computational predictions and experimental results has often been observed, underscoring the predictive power of these models.
Quantitative Structure-Activity Relationship (QSAR) studies on imidazo[2,1-b] nih.govnih.govthiadiazoles have successfully identified key molecular descriptors that are decisive for their biological potency. nih.gov These models, which correlate physicochemical properties with biological activity, have shown high predictive accuracy, as confirmed by both internal and external validation methods. nih.gov For example, QSAR models have highlighted the importance of lipophilicity, electronic, and steric factors in the antiproliferative activity of these compounds. nih.gov
Molecular docking studies, a common in silico technique, have been used to predict the binding modes of imidazo[2,1-b] nih.govnih.govthiadiazole derivatives to their biological targets. The binding affinities calculated from these studies have often been in good agreement with the experimentally determined inhibitory concentrations (e.g., IC50 values) from in vitro assays. semanticscholar.org For instance, derivatives of 2-(6-phenylimidazo[2,1-b] nih.govnih.govthiadiazol-2-yl)benzo[d]thiazole with specific substitutions on the phenyl ring showed potent anticancer activity in vitro, which was consistent with their high binding scores in molecular docking studies against the EGFR receptor. semanticscholar.org
This synergy between computational and experimental approaches accelerates the drug discovery process by allowing for the prioritization of compounds for synthesis and biological testing, ultimately leading to the identification of more potent and selective drug candidates.
Mechanistic Insights into Biological Activities of Imidazo 2,1 B 1 2 3 Thiadiazole Derivatives
General Mechanisms of Action of Imidazo[2,1-b]nih.govnih.govbrieflands.comthiadiazoles
The biological effects of imidazo[2,1-b] nih.govnih.govbrieflands.comthiadiazole derivatives are diverse and depend heavily on the nature and position of their substituents. A primary mechanism observed in their anticancer activity is the induction of apoptosis, or programmed cell death. For instance, studies on specific derivatives have shown they can trigger the extrinsic pathway of apoptosis without causing cell cycle arrest. mdpi.com
Beyond apoptosis, these compounds are known to exert their effects through the inhibition of various enzymes and modulation of key cellular signaling pathways. researchgate.net Their anti-inflammatory properties, for example, are often linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov The core heterocyclic structure acts as a pharmacophore that can be tailored to interact with the active sites of specific protein targets, leading to a broad spectrum of pharmacological effects. researchgate.netmdpi.com
Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase, Jun kinase, Carbonic Anhydrase, PTK2/FAK)
A significant facet of the bioactivity of imidazo[2,1-b] nih.govnih.govbrieflands.comthiadiazole derivatives is their ability to act as enzyme inhibitors.
Cyclooxygenase (COX): Certain 2,6-diaryl-imidazo[2,1-b] nih.govnih.govbrieflands.comthiadiazole derivatives have been identified as potent anti-inflammatory agents. nih.gov Molecular docking studies suggest these compounds can bind to and inhibit COX enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. nih.gov The inhibition of COX prevents the synthesis of prostaglandins, thereby reducing the inflammatory response. nih.gov While the broader class of imidazo[2,1-b]thiazoles has shown selective COX-2 inhibition, specific imidazo[2,1-b] nih.govnih.govbrieflands.comthiadiazoles have also demonstrated a higher inhibition of COX-2 compared to standard drugs like diclofenac (B195802) in theoretical models. brieflands.comnih.gov
Jun Kinase (JNK): While JNK is noted as a potential target for this class of compounds, detailed mechanistic studies specifically for 2-methyl-6-phenylimidazo[2,1-b] nih.govnih.govbrieflands.comthiadiazole are not extensively documented in the reviewed literature. However, related thiazole-containing scaffolds have been investigated as JNK inhibitors, suggesting a potential avenue for the imidazo[2,1-b] nih.govnih.govbrieflands.comthiadiazole core. researchgate.net
Carbonic Anhydrase (CA): Derivatives of the related 1,3,4-thiadiazole (B1197879) scaffold are known to be effective inhibitors of human carbonic anhydrase (hCA) isozymes I and II. drugbank.comnih.govnih.gov These compounds can exhibit potent inhibition even without the classic sulfonamide group, which is a common feature of CA inhibitors. drugbank.com Their mechanism involves binding to the active site of the enzyme, interfering with its function in regulating pH and other physiological processes. drugbank.comcore.ac.uk
PTK2/FAK: Protein Tyrosine Kinase 2, also known as Focal Adhesion Kinase (FAK), is a critical enzyme in cellular adhesion, migration, and proliferation, and its overexpression is common in many cancers. nih.govmdpi.com Several imidazo[2,1-b] nih.govnih.govbrieflands.comthiadiazole derivatives have been shown to be potent inhibitors of FAK phosphorylation. nih.govnih.govamsterdamumc.nl By inhibiting the autophosphorylation of FAK at key sites like Tyr397, these compounds disrupt downstream signaling pathways, leading to reduced cell proliferation and migration. nih.govnih.govamsterdamumc.nl This inhibition has been validated through ELISA assays and is considered a key mechanism for the anticancer effects of these compounds, particularly in pancreatic cancer and mesothelioma. nih.govnih.govamsterdamumc.nl
Other kinases are also targeted by this scaffold. For example, certain derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Fer/FerT kinases, further highlighting the role of these compounds as kinase inhibitors in cancer therapy. semanticscholar.orgbiointerfaceresearch.com
Modulation of Cellular Pathways (e.g., Epithelial-to-Mesenchymal Transition (EMT), Vascular Endothelial Growth Factor (VEGF) and its Receptor (VEGFR) expression, Metalloproteinase-2/-9)
Imidazo[2,1-b] nih.govnih.govbrieflands.comthiadiazole derivatives can exert profound effects by modulating complex cellular signaling cascades.
Epithelial-to-Mesenchymal Transition (EMT): The EMT is a cellular process implicated in cancer invasion and metastasis. Novel imidazo[2,1-b] nih.govnih.govbrieflands.comthiadiazole compounds have demonstrated the ability to inhibit the invasive phenotype of cancer cells by modulating key regulators of EMT. nih.gov This activity is linked to their inhibition of PTK2/FAK, which is a central hub in the signaling network that controls EMT. nih.gov
Vascular Endothelial Growth Factor (VEGF) and its Receptor (VEGFR) expression: The 1,3,4-thiadiazole scaffold is recognized as a promising moiety for developing inhibitors of VEGFR-2, a key receptor in tumor angiogenesis. nih.govmdpi.com By binding to the ATP-binding site of VEGFR-2, these compounds can prevent its activation and block the downstream signaling that leads to the formation of new blood vessels, which are essential for tumor growth and metastasis. nih.govresearchgate.netmdpi.com The thiadiazole motif can act as an effective bioisostere for the central phenyl ring found in established multi-kinase inhibitors like sorafenib. mdpi.com
Metalloproteinase-2/-9 (MMP-2/-9): While the modulation of EMT by these compounds is established, direct evidence from high-throughput arrays has not conclusively shown significant modulation of MMP-2/-9 activity as a primary mechanism. nih.gov
Interaction with Specific Molecular Targets
The biological activities of imidazo[2,1-b] nih.govnih.govbrieflands.comthiadiazole derivatives are a result of their interaction with a variety of specific molecular targets. As discussed, these compounds have been shown to target several key enzymes involved in disease progression, particularly in cancer and inflammation.
A summary of key molecular targets and the observed effects is presented in the table below.
| Target Enzyme/Receptor | Biological Activity | Mechanism of Action |
| COX-2 | Anti-inflammatory | Inhibition of prostaglandin (B15479496) synthesis nih.gov |
| Carbonic Anhydrase (CA) | Various (e.g., anti-glaucoma) | Inhibition of CO2 hydration/dehydration drugbank.com |
| PTK2/FAK | Anticancer | Inhibition of kinase phosphorylation, leading to reduced cell migration and proliferation nih.govnih.gov |
| VEGFR-2 | Anticancer (Anti-angiogenic) | Inhibition of kinase activity, preventing tumor blood vessel formation nih.govmdpi.com |
| EGFR | Anticancer | Inhibition of tyrosine kinase activity semanticscholar.org |
| Fer/FerT Kinase | Anticancer | Inhibition of kinase activity, leading to selective death of malignant cells biointerfaceresearch.com |
| Tubulin | Anticancer | Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest researchgate.net |
These interactions are often competitive, with the imidazo[2,1-b] nih.govnih.govbrieflands.comthiadiazole derivative binding to the ATP-binding pocket of the target kinase, thereby preventing the enzyme from performing its function. researchgate.net
Proposed Theories for Observed Structure-Activity Relationships
The biological potency and target selectivity of imidazo[2,1-b] nih.govnih.govbrieflands.comthiadiazole derivatives are highly dependent on the chemical nature and placement of substituents on the fused ring system. Structure-activity relationship (SAR) studies have provided valuable insights into optimizing these compounds for specific therapeutic purposes.
Position 2 and 6 Substitutions: The aryl groups at positions 2 and 6 are crucial for activity. For anti-inflammatory action via COX inhibition, specific substitutions on these phenyl rings significantly enhance potency. For example, a 4-fluorophenyl group at position 6 combined with a 4-methoxyphenyl (B3050149) group at position 2 has shown superior anti-inflammatory effects compared to the standard drug diclofenac. nih.gov In the context of anticancer activity, substitutions on the phenyl ring at position 6, such as 4-chloro, 4-bromo, or 4-nitro groups, are important for maintaining potency against cancer cell lines. semanticscholar.org
Position 5 Substitutions: Electrophilic substitution at position 5 of the imidazo[2,1-b] nih.govnih.govbrieflands.comthiadiazole ring can also modulate activity. mdpi.com For instance, the introduction of a formyl or thiocyanate (B1210189) group at this position has been shown to increase antiproliferative activity against a broad panel of human tumor cell lines.
General Observations: For anticancer activity, SAR studies have revealed that the presence of electron-withdrawing or electron-donating groups on the aryl rings at positions 2 and 6 can fine-tune the biological effect. The specific combination of substituents determines the compound's ability to fit into the binding pocket of a target protein and establish key interactions, such as hydrogen bonds. nih.govdergipark.org.tr For instance, in COX-1 inhibition by related thiadiazole-benzothiazole hybrids, an amide C=O group was found to be crucial for forming hydrogen bonds with key residues in the enzyme's active site. dergipark.org.tr
The table below summarizes some key SAR findings for different biological activities.
| Biological Activity | Position 2 Substituent | Position 6 Substituent | Position 5 Substituent | Key Finding |
| Anti-inflammatory | 4-Methoxyphenyl | 4-Fluorophenyl | - | Potent COX-2 inhibition nih.gov |
| Anticancer (MCF-7, A549) | Benzothiazole (B30560) | 4-Chlorophenyl | - | Potent EGFR inhibition semanticscholar.org |
| Anticancer (General) | 4-Methylbenzyl | Varied Aryl | Formyl/Thiocyanate | Increased antiproliferative activity |
| Anticancer (Tubulin Inhibition) | 3,4,5-Trimethoxyphenyl | p-Tolyl | (E)-5-fluoro-indolin-2-one-3-ylidene)methyl | Potent tubulin polymerization inhibition researchgate.net |
These findings underscore the importance of rational drug design, where modifications to the core scaffold can lead to the development of highly potent and selective therapeutic agents.
Advanced Characterization Techniques in Research on 2 Methyl 6 Phenylimidazo 2,1 B 1 2 3 Thiadiazole Excluding Basic Identification Data
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2-methyl-6-phenylimidazo[2,1-b] core.ac.ukresearchgate.netnih.govthiadiazole and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map the connectivity and chemical environment of each atom within the molecule.
In the ¹H-NMR spectrum of related imidazo[2,1-b] core.ac.ukresearchgate.netnih.govthiadiazole structures, the proton of the imidazole (B134444) ring (C5-H) typically appears as a distinct singlet in the downfield region, often around δ 8.0-8.6 ppm. core.ac.uknih.gov The protons of the phenyl group at the 6-position and any substituents on it produce characteristic signals in the aromatic region (approximately δ 7.0-8.0 ppm). The methyl group at the 2-position would be expected to produce a singlet in the upfield region, typically around δ 2.4 ppm.
¹³C-NMR spectroscopy provides complementary information, confirming the carbon framework. nih.govmdpi.com The spectrum shows distinct signals for each unique carbon atom, including the quaternary carbons of the fused heterocyclic system and the carbons of the phenyl and methyl groups. nih.gov For instance, the carbonyl carbon in related structures shows a characteristic signal around δ 158.6 ppm. nih.gov
Specialized NMR techniques, such as ¹⁹F-NMR, are employed when fluorine substituents are present on the phenyl ring, providing specific data on the environment of the fluorine atoms. core.ac.uk
Table 1: Representative NMR Data for Imidazo[2,1-b] core.ac.ukresearchgate.netnih.govthiadiazole Derivatives
| Nucleus | Functional Group | Chemical Shift (δ, ppm) Range |
|---|---|---|
| ¹H | Imidazole C5-H | 8.0 - 8.6 |
| Aromatic (Phenyl) | 7.0 - 8.0 | |
| Methyl (CH₃) | ~2.4 | |
| ¹³C | Carbonyl (C=O) | ~158 |
| Aromatic/Heterocyclic | 109 - 165 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-methyl-6-phenylimidazo[2,1-b] core.ac.ukresearchgate.netnih.govthiadiazole, the IR spectrum provides confirmatory evidence for its key structural features.
The formation of the fused imidazo[2,1-b] core.ac.ukresearchgate.netnih.govthiadiazole ring is often confirmed by the absence of an N-H stretching band (typically around 3100-3500 cm⁻¹) that would be present in the precursor amine. core.ac.uk The spectrum exhibits characteristic absorption bands corresponding to the aromatic C-H stretching of the phenyl group (around 3100 cm⁻¹) and the aliphatic C-H stretching of the methyl group (around 2940 cm⁻¹).
Vibrations associated with the carbon-nitrogen (C=N) and carbon-carbon (C=C) double bonds within the heterocyclic and aromatic rings are observed in the 1400-1650 cm⁻¹ region. qu.edu.iq A band indicating the C-S bond within the thiadiazole ring can also be identified, typically at lower wavenumbers. qu.edu.iq
Table 2: Key IR Absorption Bands for Imidazo[2,1-b] core.ac.ukresearchgate.netnih.govthiadiazole Core Structure
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100 | C-H Stretch | Aromatic |
| ~2940 | C-H Stretch | Aliphatic (Methyl) |
| 1650 - 1600 | C=N Stretch | Imidazole/Thiadiazole |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of 2-methyl-6-phenylimidazo[2,1-b] core.ac.ukresearchgate.netnih.govthiadiazole, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, further validating the elemental composition. nih.gov
In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule, [M+H]⁺. nih.gov The analysis of the isotopic pattern of the molecular ion peak can also provide clues about the elemental composition, particularly the presence of sulfur.
Furthermore, the fragmentation pattern of the molecule under electron impact (EI) or collision-induced dissociation (CID) provides valuable structural information. The way the molecule breaks apart can help confirm the connectivity of the different ring systems and substituents. researchgate.net
Single Crystal X-Ray Diffraction (XRD) for Absolute Structure Confirmation
For derivatives of 6-phenylimidazo[2,1-b] core.ac.ukresearchgate.netnih.govthiadiazole, XRD studies have confirmed the essential planarity of the fused imidazo[2,1-b] core.ac.ukresearchgate.netnih.govthiadiazole ring system. nih.gov A key structural parameter obtained is the dihedral angle between the plane of this heterocyclic system and the plane of the phenyl ring at the 6-position. In 2-isobutyl-6-phenylimidazo[2,1-b] core.ac.ukresearchgate.netnih.govthiadiazole, a close analog, this angle was found to be 24.21 (6)°. nih.gov
XRD analysis also reveals how molecules pack in the crystal lattice, identifying intermolecular interactions such as π–π stacking between the aromatic and heterocyclic rings, which can influence the material's bulk properties. core.ac.uk
Table 3: Representative Crystallographic Data for a 6-Phenylimidazo[2,1-b] core.ac.ukresearchgate.netnih.govthiadiazole Derivative
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal lattice system | Monoclinic |
| Space Group | The symmetry group of the crystal | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | a = 5.6921, b = 19.6453, c = 12.3610 |
| β (°) | Unit cell angle | 96.127 |
Data from a 2-isobutyl-6-phenyl derivative. nih.gov
UV-Vis Spectroscopy for Electronic Properties
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The extensive conjugation in the 2-methyl-6-phenylimidazo[2,1-b] core.ac.ukresearchgate.netnih.govthiadiazole system, spanning both the fused heterocyclic rings and the phenyl group, gives rise to characteristic absorption bands.
The position of the maximum absorbance (λmax) is related to the energy difference between the molecule's electronic ground state and excited states. Studies on related compounds show that derivatives of PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) exhibit UV absorption bands in the range of 342-347 nm. nih.gov These electronic properties are of interest for applications in materials science and for understanding the molecule's photochemical behavior.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample of the compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₁H₉N₃S for the title compound).
A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. core.ac.uknih.gov This technique serves as a crucial final check to validate the results obtained from spectroscopic and spectrometric methods. mdpi.com
Table 4: Example of Elemental Analysis Data for a Related Thiadiazole Derivative
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 61.77 | 61.70 |
| H | 6.48 | 6.40 |
Data for 2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole. mdpi.com
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes and Sustainable Methodologies
The foundational synthesis of the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole core typically involves the reaction of 2-amino-1,3,4-thiadiazole (B1665364) derivatives with α-haloketones, such as phenacyl bromides, in a suitable solvent like ethanol (B145695). nih.govnih.gov This classical approach, while effective, often requires prolonged reaction times and the use of halogenated reagents.
Future research is increasingly focused on developing more sustainable and efficient synthetic protocols in line with the principles of green chemistry. irjmets.com Promising new strategies include multicomponent reactions (MCRs), which enhance atom economy by combining three or more reactants in a single step. For instance, catalyst- and solvent-free three-component reactions involving 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, aromatic aldehydes, and isocyanides have been reported to produce imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives in good to excellent yields with operational simplicity. researchgate.net Another green alternative is the one-pot Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based multicomponent reaction that provides high atom economy and procedural simplicity. nih.gov These modern methodologies reduce waste, minimize the use of hazardous solvents, and often shorten reaction times, representing a significant advancement over traditional methods.
Exploration of Untapped Biological Targets and Pathways
Derivatives of the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole scaffold are well-documented for a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antitubercular properties. nih.govresearchgate.netnih.govmdpi.com While much research has focused on these areas, emerging studies are beginning to uncover novel and previously untapped biological targets and cellular pathways.
Recent investigations have identified several specific molecular targets, moving the field towards more mechanism-based drug design. Noteworthy examples include:
Protein Tyrosine Phosphatase (SHP2): Certain imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives have been identified as potent inhibitors of SHP2, a crucial anticancer target due to its role in cell growth signaling pathways. The representative compound 4q was found to inhibit SHP2 with an IC₅₀ of 2.89 ± 1.60 μM and block the SHP2-mediated p-ERK signaling pathway. nih.gov
Focal Adhesion Kinase (FAK): FAK is overexpressed in several cancers, including mesothelioma, and has emerged as a key therapeutic target. Specific imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole compounds have shown promising antitumor activity by inhibiting FAK phosphorylation.
Fer/FerT Kinases: Molecular modeling studies have identified derivatives of this scaffold as potential inhibitors of Fer/FerT kinases, which are involved in cancer cell growth and survival.
Hypoxia-Inducible Factor Prolyl Hydroxylase (PHD2): The hypoxia-inducible factor (HIF) transcription complex is a significant target in cancer therapy. In-silico analysis has shown that certain imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole molecules have the capacity to inhibit PHD2, an enzyme that regulates HIF.
This shift towards target-specific agents opens up new therapeutic possibilities for diseases ranging from various cancers to Alzheimer's disease and viral infections. researchgate.net
| Compound Class/Derivative | Untapped Biological Target | Potential Therapeutic Application |
| Imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole analogs | SHP2 | Cancer Therapy nih.gov |
| Indole-substituted imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazoles | Focal Adhesion Kinase (FAK) | Pancreatic Cancer, Mesothelioma researchgate.net |
| N-(5-morpholino-2-arylimidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazol-6-yl)carboxamides | Fer/FerT Kinase | Cancer Therapy |
| 2-Cyclopropylimidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives | Hypoxia-inducible factor prolyl hydroxylase (PHD2) | Cancer Therapy |
Integration of Advanced Computational Methods in Drug Discovery
The discovery and optimization of imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole-based drug candidates are being significantly accelerated by the integration of advanced computational methods. These in silico techniques provide deep insights into structure-activity relationships (SAR), predict pharmacokinetic properties, and identify potential biological targets before synthesis, thereby saving considerable time and resources.
Key computational approaches applied to this scaffold include:
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to its target protein. It has been employed to study the interaction of imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives with targets like Fer kinase and the main protease of SARS-CoV-2.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Studies on imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazoles have shown that factors such as lipophilicity, electronic properties, and steric parameters are crucial for their antiproliferative potency. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is essential for evaluating the drug-likeness of new compounds early in the discovery process.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, confirming the stability of interactions predicted by docking studies. This has been applied to understand the inhibition of the PIM-1 protein by imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives.
These computational tools are becoming indispensable for rational drug design, enabling the efficient screening of virtual libraries and the optimization of lead compounds.
| Computational Method | Application in Imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole Research |
| Molecular Docking | Predicting binding modes and affinity to targets like Fer kinase, HIV-1 protease, and SARS-CoV-2 Mpro. |
| QSAR | Identifying key physicochemical descriptors (lipophilicity, electronic, steric) that determine antiproliferative activity. nih.gov |
| ADMET Prediction | In silico evaluation of drug-like properties and pharmacokinetic profiles. |
| Molecular Dynamics | Confirming the stability of protein-ligand complexes and hydrogen bond formations (e.g., with PIM-1 protein). |
Design of Multi-Target Directed Ligands
The inherent ability of the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole scaffold to interact with a wide array of biological targets makes it an ideal framework for the design of multi-target directed ligands (MTDLs). MTDLs are single molecules designed to modulate multiple targets simultaneously, offering a promising strategy for treating complex multifactorial diseases like cancer, neurodegenerative disorders, and infectious diseases.
The broad biological profile of this scaffold, which includes activity against various kinases, enzymes, and microbial targets, provides a strong foundation for this approach. researchgate.netnih.gov For example, research has shown that certain imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives that inhibit FAK can also potentiate the anticancer effect of gemcitabine (B846) by increasing the expression of the drug transporter hENT-1. This dual action—direct target inhibition and chemosensitization—is a hallmark of an effective multi-target strategy. Future research will likely focus on the intentional design of single molecules that are rationally optimized to interact with two or more distinct but pathologically relevant targets to achieve synergistic therapeutic effects and potentially overcome drug resistance.
Applications Beyond Traditional Medicinal Chemistry (e.g., Materials Science, Theoretical Catalysis)
While the vast majority of research on 2-methyl-6-phenylimidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole and its analogs has been in medicinal chemistry, emerging evidence suggests potential applications in other scientific domains.
One of the most promising new avenues is in the field of materials science, specifically as fluorescent probes and imaging agents. The rigid, fused heterocyclic structure can impart favorable photophysical properties. Recently, a derivative of imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole was reported to exhibit green fluorescence, enabling its use in the imaging of HeLa cells and zebrafish. nih.gov This opens the door for the development of new biological probes for diagnostic and research applications. Furthermore, other derivatives are being explored as novel candidates for positron emission tomography (PET) imaging of α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease. researchgate.net
Additionally, historical literature suggests that compounds incorporating the imidazo[2,1-b]-1,3,4-thiadiazole moiety have been used in the manufacture of dyes, although this application is less explored in modern research. nih.gov The potential for these compounds in theoretical catalysis or as components in organic electronics remains largely unexplored and represents a frontier for future investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
